molecular formula C17H9Cl2N3OS2 B11126010 (5Z)-5-(3,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11126010
M. Wt: 406.3 g/mol
InChI Key: ODSMKKWSAXGTMQ-YFZWXOIXSA-N
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Description

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that features a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, such as dichlorobenzaldehyde and thiophene derivatives. These intermediates undergo condensation reactions, cyclization, and other transformations under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the triazolo-thiazole ring system.

Industrial Production Methods

For large-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. Industrial methods often involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the dichlorophenyl group and exhibit similar chemical properties.

    Thiophene Derivatives: Compounds containing thiophene rings have comparable electronic and structural characteristics.

    Triazolo-Thiazole Compounds: Other compounds with the triazolo-thiazole core structure may have similar reactivity and applications.

Uniqueness

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H9Cl2N3OS2

Molecular Weight

406.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9Cl2N3OS2/c18-12-5-3-10(8-13(12)19)9-14-16(23)22-17(25-14)20-15(21-22)6-4-11-2-1-7-24-11/h1-9H/b6-4+,14-9-

InChI Key

ODSMKKWSAXGTMQ-YFZWXOIXSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

C1=CSC(=C1)C=CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

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